4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiopyran ring system, which is fused with a phenylethenyl group. The chloride ion serves as the counterion to balance the charge of the cationic benzothiopyran structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide . The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, where the reagents are carefully controlled to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiopyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyran derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Phenylethenyl)indolines: These compounds have a similar phenylethenyl group but are based on an indoline structure.
Trans-9-(2-Phenylethenyl)anthracene: This compound also contains a phenylethenyl group but is based on an anthracene structure.
Uniqueness
4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90689-88-6 |
---|---|
Molekularformel |
C17H15ClS |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
4-(2-phenylethenyl)-2H-thiochromen-1-ium;chloride |
InChI |
InChI=1S/C17H14S.ClH/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17;/h1-12H,13H2;1H |
InChI-Schlüssel |
WLQDGIRPXCLEBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=CC=CC=C2[SH+]1)C=CC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.